Carboxyterbinafine is derived from the metabolism of terbinafine, which undergoes various transformations in the body, primarily through cytochrome P450 enzymes. This compound is significant in pharmacokinetics as it reflects the metabolic pathways of its parent drug, terbinafine, and is often studied in relation to drug interactions and efficacy .
Carboxyterbinafine can be synthesized through metabolic processes involving the parent compound terbinafine. The main synthetic route involves the N-demethylation and hydroxylation of terbinafine, facilitated by various cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes catalyze the conversion of terbinafine into its metabolites, including carboxyterbinafine, through several steps:
The synthesis conditions typically involve controlled environments to optimize enzyme activity and yield.
The molecular structure of carboxyterbinafine features a complex arrangement typical of allylamine derivatives. Key structural characteristics include:
The compound's three-dimensional conformation can significantly influence its binding affinity to enzymes involved in ergosterol biosynthesis, impacting its antifungal efficacy .
Carboxyterbinafine participates in various chemical reactions that are relevant for both its metabolic pathway and potential applications:
Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation processes necessary for metabolic conversion .
Carboxyterbinafine's mechanism of action primarily revolves around its role as a metabolite of terbinafine. Terbinafine inhibits the enzyme squalene monooxygenase, which is essential for ergosterol synthesis in fungi. By blocking this enzyme, carboxyterbinafine indirectly contributes to the accumulation of squalene within fungal cells, leading to cell membrane disruption and ultimately cell death.
The inhibition mechanism involves:
The physical and chemical properties of carboxyterbinafine are important for understanding its behavior in biological systems:
These properties are essential for formulating effective pharmaceutical preparations containing carboxyterbinafine .
Carboxyterbinafine serves several scientific applications:
Carboxyterbinafine, systematically named (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid, possesses the molecular formula C~21~H~23~NO~2~ and a molecular weight of 321.41 g/mol [2] [7]. Its CAS registry number is 99473-14-0. Structurally, it arises from the terminal oxidation of the tert-butylacetylene moiety in terbinafine (C~21~H~25~N), converting the methyl group into a carboxylic acid function (-COOH) while retaining the unsaturated heptenynyl chain (E configuration at C5-C6) and the naphthalenylmethylmethylamine pharmacophore [1] [7]. This transformation significantly alters its physicochemical properties:
Table 1: Structural and Physicochemical Comparison of Terbinafine and Carboxyterbinafine
Property | Terbinafine | Carboxyterbinafine |
---|---|---|
Chemical Name | (E)-N-(6,6-Dimethylhept-2-en-4-ynyl)-N-methyl-1-naphthalenemethanamine | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid |
Molecular Formula | C~21~H~25~N | C~21~H~23~NO~2~ |
Molecular Weight (g/mol) | 291.43 | 321.41 |
Key Functional Groups | Tertiary amine, tert-butylacetylene, dienynyl chain | Carboxylic acid, tertiary amine, dienynyl chain |
Major Structural Change | - | Oxidation of tert-butyl to carboxylic acid |
CAS Number | 91161-71-6 (base) | 99473-14-0 |
The structural integrity of the naphthalene-methyl-methylamine moiety is crucial as it remains a potential site for further metabolic reactions, such as N-demethylation, leading to N-Desmethylcarboxyterbinafine [1] [7]. Analytical differentiation between terbinafine and Carboxyterbinafine, particularly in complex matrices like plasma or urine, relies heavily on techniques like liquid chromatography-mass spectrometry (LC-MS) exploiting their mass differences and fragmentation patterns [3] [8].
Carboxyterbinafine is quantitatively the predominant metabolite of terbinafine observed in human plasma following oral administration, formed via extensive hepatic first-pass and systemic metabolism [1] [5] [6]. Its formation involves a multi-step oxidative process:
Table 2: Key Metabolic Pathways Generating Carboxyterbinafine and Related Metabolites
Metabolite | Pathway | Enzymes Involved | Relative Abundance in Plasma |
---|---|---|---|
Carboxyterbinafine | ω1-Oxidation of Terbinafine tert-butyl (via Aldehyde) | CYPs (e.g., 2C9, 1A2, 3A4), ALDH | Highest (C~max~ 2.4x parent) [1] |
N-Desmethylterbinafine | N-Demethylation of Terbinafine | CYPs (e.g., CYP2C9, CYP3A4) | Similar to parent [1] [5] |
N-Desmethylcarboxyterbinafine | Further N-Demethylation of Carboxyterbinafine OR ω1-Oxidation of N-Desmethylterbinafine | CYPs, ALDH | Significant (Major urinary metabolite) [1] |
Hydroxyterbinafine (Glucuronide) | Aliphatic hydroxylation (non-terminal) | CYPs, UGTs | Low/Trace (as conjugate) [1] [5] |
TBF-A (Reactive Aldehyde) | Intermediate oxidation step before Carboxyterbinafine | CYPs | Not detected (transient) [4] |
Pharmacokinetic studies consistently demonstrate that Carboxyterbinafine achieves plasma concentrations significantly exceeding those of the parent drug. After a single 125 mg oral dose of terbinafine in healthy adults, Carboxyterbinafine exhibited a C~max~ approximately 2.4 times higher and an AUC 13 times larger than terbinafine itself [1]. This indicates extensive and rapid conversion of terbinafine to Carboxyterbinafine. N-Desmethylterbinafine, formed via CYP-mediated N-demethylation, shows plasma kinetics similar to the parent drug, while Carboxyterbinafine demonstrates distinct accumulation and elimination patterns due to its higher polarity and different clearance mechanisms [1] [5] [9]. This metabolic pattern is consistent across different populations, including pediatric patients and other species like dogs and horses [5] [8]. In children receiving terbinafine (125 mg), Carboxyterbinafine was confirmed as a major plasma metabolite alongside N-Desmethylterbinafine, with the hydroxymetabolites appearing only as trace glucuronides [5]. While Carboxyterbinafine itself is pharmacologically inactive against fungi, its formation represents the major detoxification pathway for the reactive aldehyde intermediate (TBF-A) [4].
Carboxyterbinafine serves as an essential analyte in pharmacokinetic studies of terbinafine due to its high and sustained plasma levels. Its kinetic profile provides critical insights into terbinafine's overall disposition:
Table 3: Pharmacokinetic Parameters of Carboxyterbinafine Relative to Terbinafine and Metabolites in Humans
Parameter | Terbinafine | Carboxyterbinafine | N-Desmethylterbinafine | Notes |
---|---|---|---|---|
C~max~ after single dose (ng/mL) | ~500-900 (125 mg) [1] [5] | ~1200-2200 (125 mg) [1] [5] | ~Similar to parent [1] [5] | After 125 mg terbinafine PO |
AUC after single dose (h*ng/mL) | ~1600-4100 (125 mg) [1] [5] | ~21000-53000 (125 mg) [1] | ~Similar to parent [1] [5] | AUC~0-∞~ or AUC~t~ |
Plasma Trough at Steady State (Accumulation Factor) | 12.6-18.5 fold [9] | 1.6-2.7 fold [9] | 8-12.9 fold [9] | After 250 mg daily terbinafine; vs first dose |
Terminal Half-life (t~1/2γ~) | 18-28 days [9] | 21-28 days [9] | 21-28 days [9] | From plasma and tissues post multi-dose |
Major Elimination Route | Extensive metabolism [1] [6] | Renal (free/conjugate) [1] | Further metabolism/renal [1] | Urinary excretion of unchanged Carboxyterbinafine is low (<2%) [1] |
In toxicological studies, Carboxyterbinafine is significant primarily through its relationship to the reactive aldehyde intermediate (TBF-A). While Carboxyterbinafine itself is considered stable and non-toxic, it is the direct product of the detoxification of TBF-A [4]. The efficiency of its formation pathway (i.e., the conversion rate of TBF-A to Carboxyterbinafine by ALDH) is therefore a critical determinant in mitigating the potential hepatotoxicity associated with terbinafine. In vitro studies using human liver microsomes indicate that TBF-A formation occurs significantly under steady-state conditions, highlighting the importance of efficient subsequent oxidation to Carboxyterbinafine [4]. Consequently, factors influencing ALDH activity could theoretically modulate individual susceptibility to terbinafine-induced liver injury, although Carboxyterbinafine levels themselves are not directly toxic. Furthermore, Carboxyterbinafine accounts for a substantial portion of the total circulating drug-related material in plasma (alongside other metabolites), contributing to over 80% of the total radioactivity measured in plasma (0-48h) after administration of radiolabeled terbinafine [1]. Its presence, along with other metabolites like N-Desmethylcarboxyterbinafine (the major urinary metabolite), dominates the metabolic clearance pathways of terbinafine, accounting for a significant fraction of the administered dose recovered in urine (~14% as identified metabolites, mainly carboxy derivatives, vs ~57% total radioactivity) [1]. Analytical methods for quantifying Carboxyterbinafine in biological matrices (plasma, urine, tissues) are therefore fundamental for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies and for assessing potential metabolic drug-drug interactions involving terbinafine [3] [8]. Its measurement helps elucidate the balance between bioactivation (to TBF-A) and detoxification (to Carboxyterbinafine) pathways [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7